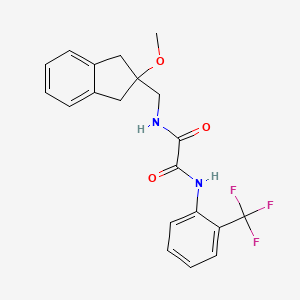
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H19F3N2O3 and its molecular weight is 392.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide is a synthetic compound notable for its potential biological activity. This article discusses its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure includes a methoxy-substituted indene moiety and a trifluoromethyl phenyl group connected via an oxalamide linkage. The synthesis typically involves multi-step organic reactions:
- Formation of the Indene Moiety : The indene structure is synthesized from commercially available precursors through methylation.
- Oxalamide Group Attachment : This is achieved via a reaction with oxalyl chloride followed by amine treatment to yield the final product.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F3N2O3 |
| Molecular Weight | 348.35 g/mol |
| CAS Number | 2034261-90-8 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : The indene moiety enhances binding affinity to hydrophobic pockets in proteins, while the oxalamide group can form hydrogen bonds with target molecules.
Biological Activity and Case Studies
Research has indicated several promising biological activities associated with this compound:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against cancer cell lines. For instance, derivatives have been reported to induce apoptosis in MCF-7 breast cancer cells by disrupting microtubule formation and causing cell cycle arrest at the G2/M phase .
-
Potential Anticancer Mechanisms :
- Inhibition of tubulin polymerization leading to mitotic catastrophe.
- Induction of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.
- Comparative Studies : The compound's activity has been compared with structurally similar oxalamides, revealing that the presence of the methoxy group significantly influences its reactivity and biological interactions.
Research Findings
Several studies have explored the biological efficacy of related compounds:
| Compound Name | IC50 (nM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 52 | MCF-7 | Tubulin disruption, apoptosis induction |
| Compound B | 74 | MDA-MB-231 | G2/M phase arrest, selective toxicity |
特性
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-19(10-13-6-2-3-7-14(13)11-19)12-24-17(26)18(27)25-16-9-5-4-8-15(16)20(21,22)23/h2-9H,10-12H2,1H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKCADWRKKTNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














